Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate
Description
Methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate is a brominated adamantane-derived ester with a complex substitution pattern. The adamantyl core confers high thermal and chemical stability, while the bromine substituents enhance electrophilicity, making it a candidate for further substitution reactions .
Properties
IUPAC Name |
methyl 2-bromo-2-[3-(1-bromo-2-methoxy-2-oxoethyl)-1-adamantyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22Br2O4/c1-21-13(19)11(17)15-4-9-3-10(5-15)7-16(6-9,8-15)12(18)14(20)22-2/h9-12H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCTRAEBJMVZNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C12CC3CC(C1)CC(C3)(C2)C(C(=O)OC)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22Br2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound is compared to structurally related adamantane derivatives (Table 1), focusing on substituents, molecular weight, and functional groups:
Key Observations:
- Bromine vs. Chlorine Substituents: The target compound’s bromine atoms increase molecular weight and lipophilicity compared to chloro-substituted analogs like 2b . Bromine’s larger atomic radius and polarizability may enhance leaving-group ability in nucleophilic substitutions, making the compound more reactive than 2a or 2b .
- Adamantane Core: All compounds share the adamantane scaffold, which imparts rigidity and steric bulk. This feature is critical in crystal packing, as seen in single-crystal X-ray diffraction data for 2a and 2b .
Spectroscopic and Physical Property Comparisons
- IR Spectroscopy: The target compound’s IR spectrum would show C-Br stretches near 550–650 cm⁻¹, distinct from the C-Cl stretches (~740 cm⁻¹) in 2b . The ester carbonyl (C=O) peaks around 1709 cm⁻¹ align with those in 2a and 2b .
- NMR Spectroscopy: The adamantyl protons in the target compound resonate near δ 1.7–2.1 ppm (1H-NMR), consistent with 2a and 2b . The brominated methylene groups would exhibit deshielded signals (~δ 4.1–5.1 ppm), similar to the -CH2Br in 1 .
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